molecular formula C8H11NO5S B001307 Sulbactam CAS No. 68373-14-8

Sulbactam

Cat. No.: B001307
CAS No.: 68373-14-8
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-RITPCOANSA-N
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Description

Sulbactam is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to enhance their efficacy. It was patented in 1977 and approved for medical use in 1986 . This compound itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .

Mechanism of Action

Target of Action

Sulbactam is primarily targeted against β-lactamase enzymes . It is particularly potent against class C β-lactamases . Additionally, it has intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, through its ability to inhibit penicillin-binding proteins (PBPs) .

Mode of Action

This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase enzymes . By blocking these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby overcoming drug resistance . This compound itself contains a β-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the synthesis of bacterial cell walls . By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan layers, which are essential for maintaining cell wall structure . This leads to a weakening of the cell wall, eventually causing bacterial cell death .

Pharmacokinetics

This compound has a half-life of approximately 1 hour in humans . It is primarily excreted by the kidneys . The pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound is the percentage of time that concentrations exceed the minimum inhibitory concentration (%T > MIC) .

Result of Action

The inhibition of β-lactamase enzymes and PBPs by this compound results in the disruption of bacterial cell wall synthesis . This leads to cell wall weakening and eventual bacterial cell death . Furthermore, by inhibiting β-lactamase enzymes, this compound allows co-administered β-lactam antibiotics to exert their antibacterial effects, enhancing the overall efficacy of treatment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its action. When used in combination with β-lactam antibiotics, this compound can produce a synergistic effect . The specific environmental factors that influence this compound’s action, efficacy, and stability are complex and may vary depending on the specific clinical context .

Biochemical Analysis

Biochemical Properties

Sulbactam is a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, this compound produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . It is reported to be more potent against class C beta-lactamases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to protect hippocampal neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression . Additionally, this compound has been shown to protect neurons against the neurotoxicity of amyloid beta and glutamate load by upregulating glial glutamate transporter 1 .

Molecular Mechanism

This compound is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . This compound itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that this compound pre-incubation significantly and dose-dependently prevented neuronal death and decline in cell viability induced by oxygen-glucose deprivation in neuron-astrocyte co-cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 of this compound sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully characterized . It has been found that this compound dramatically decreased amino acid, carbohydrate, nucleotide, and peptide metabolism over 24 hours .

Transport and Distribution

This compound exhibits extensive distribution in extracellular fluids and tissues . Penetration of this compound into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulbactam can be synthesized from 6-amino-penicillanic acid (6-APA) through a series of reactions including bromination, oxidation, and reduction. One method involves the following steps :

    Bromination: 6-APA undergoes a dibromination reaction with bromine in the presence of sulfuric acid or hydrobromic acid.

    Oxidation: The dibrominated product is oxidized using potassium permanganate.

    Reduction: The oxidized product is then reduced using zinc powder or magnesium powder to yield this compound.

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but with optimizations to improve yield and efficiency. For example, using strontium powder as a catalyst and dilution heat of sulfuric acid as a solvent can enhance the reactivity and conversion ratio, resulting in a yield greater than 90% .

Chemical Reactions Analysis

Types of Reactions

Sulbactam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate

    Reducing Agents: Zinc powder, magnesium powder

    Solvents: Dilution heat of sulfuric acid, ethyl acetate

Major Products

The major product formed from these reactions is this compound itself, which is a beta-lactamase inhibitor with weak antibacterial activity .

Properties

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023605
Record name Sulbactam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor.
Record name Sulbactam
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CAS No.

68373-14-8
Record name Sulbactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sulbactam [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
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Record name Sulbactam
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Record name Sulbactam
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Record name SULBACTAM
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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